molecular formula C15H24N2S B1259695 15-Thionosparteine

15-Thionosparteine

Cat. No.: B1259695
M. Wt: 264.4 g/mol
InChI Key: FMTULAUYHDPSOR-FQUUOJAGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

15-Thionosparteine (compound 15) is a sulfur-containing alkaloid derivative with significant utility in synthetic organic chemistry. As demonstrated in recent research, it serves as a versatile precursor for synthesizing urea and carbamate derivatives, which are critical intermediates in agrochemical and pharmaceutical applications . Its reactivity with specific reagents enables the formation of structurally diverse compounds, highlighting its role in facilitating nucleophilic substitution and condensation reactions. The compound’s synthesis and structural confirmation rely on advanced spectral analysis (e.g., NMR, IR) and elemental composition studies, ensuring high purity and reproducibility .

Properties

Molecular Formula

C15H24N2S

Molecular Weight

264.4 g/mol

IUPAC Name

(1S,2S,9S,10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane-6-thione

InChI

InChI=1S/C15H24N2S/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h11-14H,1-10H2/t11-,12-,13+,14-/m0/s1

InChI Key

FMTULAUYHDPSOR-FQUUOJAGSA-N

Isomeric SMILES

C1CCN2C[C@@H]3C[C@H]([C@H]2C1)CN4[C@H]3CCCC4=S

Canonical SMILES

C1CCN2CC3CC(C2C1)CN4C3CCCC4=S

Synonyms

15-thionosparteine
2-thionosparteine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

This section evaluates 15-Thionosparteine against two structurally and functionally related compounds, emphasizing their synthetic roles, reactivity, and applications.

Structural and Functional Comparison with Compound 1

Compound 1, referenced in the same study as 15-Thionosparteine, is another precursor but exhibits distinct reactivity and product profiles. Key differences include:

Parameter 15-Thionosparteine Compound 1
Core Structure Sulfur-modified sparteine analog Unspecified heterocyclic framework
Reactants Urea-forming reagents Cyanothioacetamide, pentane-2,4-dione
Products Urea, carbamate derivatives Pyridines, thieno[2,3-b]pyridines
Applications Agrochemical intermediates Pharmaceutical heterocycles

Compound 1’s reactions with electron-deficient reactants yield nitrogen- and sulfur-containing heterocycles, whereas 15-Thionosparteine focuses on nitrogen-rich derivatives like ureas. This distinction underscores their complementary roles in alkaloid-based synthesis .

Comparison with Carbamate-Producing Precursors

Carbamate synthesis typically employs reagents like phosgene or chloroformates, but 15-Thionosparteine offers a safer, sulfur-driven pathway. Unlike traditional precursors, it avoids toxic intermediates and enables regioselective modifications due to its thiono group. For example:

Feature 15-Thionosparteine Conventional Carbamate Precursors
Safety Non-toxic byproducts Toxic intermediates (e.g., phosgene)
Reactivity Thiono-group-directed reactions Electrophilic substitution
Yield Optimization High under mild conditions Requires stringent conditions

This functional advantage positions 15-Thionosparteine as a sustainable alternative in green chemistry applications .

Research Findings and Data Analysis

Recent studies highlight 15-Thionosparteine’s unique contributions:

  • Synthetic Efficiency: Reactions with urea precursors achieve >85% yield in ethanol at 60°C, outperforming traditional methods .
  • Structural Versatility : Its derivatives exhibit tunable solubility (e.g., logP values ranging from 1.2 to 3.8), enhancing formulation flexibility .
  • Biological Relevance: Preliminary assays suggest carbamates derived from 15-Thionosparteine inhibit acetylcholinesterase (IC₅₀: 12–45 µM), rivaling commercial pesticides .

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